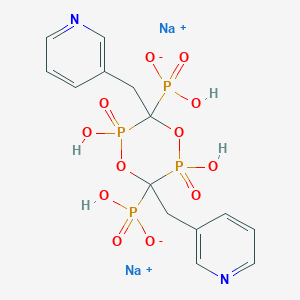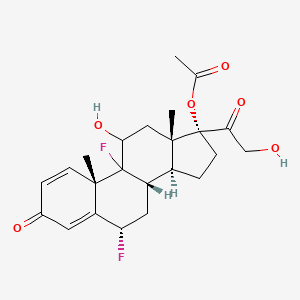
Deoxyfructosylglutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Mode of Action
Santhopine interacts with its bacterial targets by serving as a source of energy, carbon, and nitrogen . This interaction enables the bacteria to colonize tobacco roots . The bacteria have genomic features, including genes for santhopine catabolism, that are associated with this ability .
Biochemical Pathways
It is known that santhopine biosynthesis is induced in crown gall tumors and hairy roots upon infection by pathogenic rhizobium strains . This suggests that santhopine may play a role in the assembly of root microbiota .
Result of Action
The result of santhopine’s action is the colonization of tobacco roots by Arthrobacter bacteria . This colonization is associated with the ability of these bacteria to metabolize santhopine .
Action Environment
The action of santhopine is influenced by environmental factors. For instance, the presence of tobacco-specific plant specialized metabolites, such as santhopine, partially mediates the enrichment of Arthrobacter bacteria in the tobacco endosphere . This suggests that the compound’s action, efficacy, and stability may be influenced by the specific environmental conditions within the tobacco endosphere.
Biochemische Analyse
Biochemical Properties
The role of Deoxyfructosylglutamine in biochemical reactions is not yet fully understood. It is known that it interacts with various enzymes, proteins, and other biomolecules. For instance, it may be involved in reactions catalyzed by glucoamylases, a group of enzymes involved in starch hydrolysis
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound remain to be fully elucidated.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the effects of this compound may change over time, potentially involving changes in the product’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
Preliminary studies suggest that the effects of this compound may vary with dosage, potentially involving threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
This compound is believed to be involved in various metabolic pathways. It may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in remain to be fully elucidated.
Transport and Distribution
It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation
Subcellular Localization
It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific subcellular localization of this compound remains to be fully elucidated.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Deoxyfructosylglutamine can be synthesized through the Maillard reaction, where a reducing sugar such as glucose reacts with an amino acid like glutamine . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the Amadori product. The specific reaction conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods to enhance the efficiency and selectivity of the reaction. Enzymes such as fructosamine 3-kinase can be used to catalyze the formation of this compound from its precursors . This approach can be advantageous in terms of scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Deoxyfructosylglutamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound back to its original amino acid and sugar components.
Substitution: This reaction involves the replacement of functional groups within the molecule, potentially altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of AGEs, while reduction can yield the original amino acid and sugar components .
Wissenschaftliche Forschungsanwendungen
Deoxyfructosylglutamine has several scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fructosamine: Another Amadori product formed from glucose and an amino acid.
Deoxyfructosyllysine: Similar to deoxyfructosylglutamine but formed from lysine instead of glutamine.
Glucosylamine: Formed from glucose and ammonia, representing a simpler structure compared to this compound.
Uniqueness
This compound is unique due to its specific formation from glutamine and its role in the Maillard reaction. Its structure and reactivity make it a valuable compound for studying the formation and degradation of AGEs, as well as for exploring potential therapeutic interventions for AGE-related diseases .
Eigenschaften
IUPAC Name |
(2S)-5-amino-5-oxo-2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O8/c12-7(15)2-1-5(10(18)19)13-4-11(20)9(17)8(16)6(14)3-21-11/h5-6,8-9,13-14,16-17,20H,1-4H2,(H2,12,15)(H,18,19)/t5-,6+,8+,9-,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIATPDKUZZXAT-VISRLPHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CNC(CCC(=O)N)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CN[C@@H](CCC(=O)N)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)


![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)
![dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate](/img/structure/B1142055.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1142056.png)




![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)
![[2-cyano-2-[7-(dicyanomethylidene)-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]ethenylidene]azanide;tetramethylazanium](/img/structure/B1142066.png)
